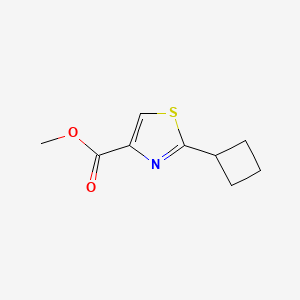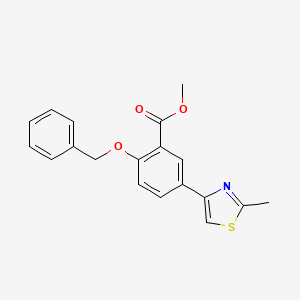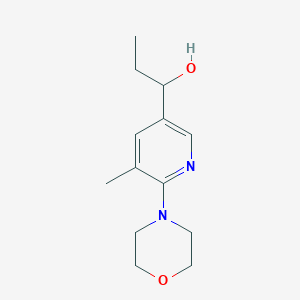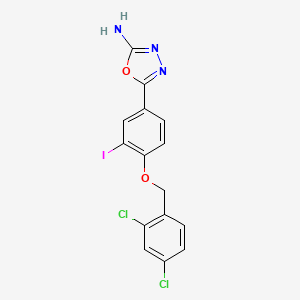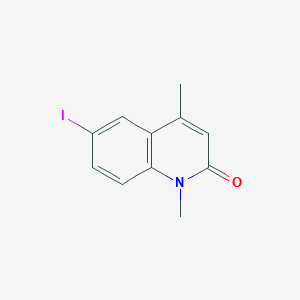
6-Iodo-1,4-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-1,4-dimethylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 6th position and methyl groups at the 1st and 4th positions of the quinoline ring may impart unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one typically involves the iodination of a quinoline precursor. One possible synthetic route is:
Starting Material: 1,4-dimethylquinolin-2(1H)-one.
Iodination Reaction: The starting material is treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), in an acidic medium to introduce the iodine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
6-Iodo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 6-Iodo-1,4-dimethylquinolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The exact molecular targets and pathways involved would require further research.
相似化合物的比较
Similar Compounds
6-Chloro-1,4-dimethylquinolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
6-Bromo-1,4-dimethylquinolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
1,4-Dimethylquinolin-2(1H)-one: Lacks the halogen substituent at the 6th position.
Uniqueness
The presence of the iodine atom in 6-Iodo-1,4-dimethylquinolin-2(1H)-one may impart unique reactivity and biological properties compared to its chloro, bromo, and unsubstituted counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C11H10INO |
|---|---|
分子量 |
299.11 g/mol |
IUPAC 名称 |
6-iodo-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 |
InChI 键 |
CJFMCLUFAZLWHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



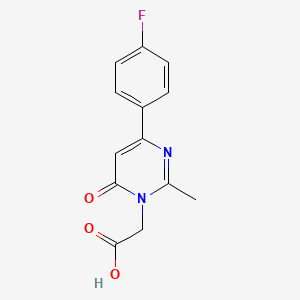

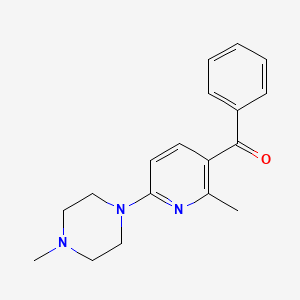

![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)
![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
